molecular formula C10H19N3O B13557170 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13557170
M. Wt: 197.28 g/mol
InChI Key: WTPJLKHNFCLPDX-UHFFFAOYSA-N
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Description

2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17N3O. This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-isopentyl-1H-pyrazole-5-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-isopentyl-1H-pyrazole-5-amine+ethylene oxideThis compound\text{3-isopentyl-1H-pyrazole-5-amine} + \text{ethylene oxide} \rightarrow \text{this compound} 3-isopentyl-1H-pyrazole-5-amine+ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product. The industrial production methods also incorporate purification steps such as recrystallization and chromatography to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)acetaldehyde.

    Reduction: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and functional groups. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-1H-pyrazol-1-yl)ethanol
  • 3-Amino-2-pyrazoleethanol
  • 5-Amino-1-hydroxyethylpyrazole

Uniqueness

2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the isopentyl group, which imparts distinct physicochemical properties and biological activities. The isopentyl group enhances the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[5-amino-3-(3-methylbutyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H19N3O/c1-8(2)3-4-9-7-10(11)13(12-9)5-6-14/h7-8,14H,3-6,11H2,1-2H3

InChI Key

WTPJLKHNFCLPDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NN(C(=C1)N)CCO

Origin of Product

United States

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